

Application Notes and Protocols for Intravenous CX1739 in Respiratory Depression Studies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	CX1739
CAS No.:	1086377-48-1
Cat. No.:	B12721410

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Introduction

CX1739 is a low-impact ampakine, a positive allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated potential as a respiratory stimulant, particularly in the context of opioid-induced respiratory depression (OIRD).[1][2][3] This document provides detailed application notes and protocols for the intravenous (IV) administration of **CX1739** in both preclinical and clinical research settings focused on respiratory depression.

CX1739 enhances excitatory synaptic transmission mediated by AMPA receptors, which are critical for the generation of respiratory rhythm in the brainstem's pre-Bötzing complex.[4][5] By potentiating the effect of the endogenous neurotransmitter glutamate, **CX1739** can counteract the inhibitory effects of opioids on respiratory drive.[1][5]

Data Presentation

Preclinical Efficacy of Intravenous CX1739 in a Rat Model of Opioid-Induced Respiratory Depression

The following table summarizes the dose-dependent effect of intravenously administered **CX1739** on the reversal of alfentanil-induced respiratory depression in rats. Respiratory parameters were measured using whole-body plethysmography.[1]

CX1739 Dose (mg/kg, IV)	Opioid Used (Dose)	Animal Model	Key Respiratory Parameter	Observed Effect	Reference
5	Alfentanil (250 µg/kg/20 min infusion)	Sprague-Dawley Rat	Minute Volume	Partial reversal of respiratory depression.	[1]
10	Alfentanil (250 µg/kg/20 min infusion)	Sprague-Dawley Rat	Minute Volume	Significant and rapid partial reversal of respiratory depression. [1]	[1]
20	Alfentanil (250 µg/kg/20 min infusion)	Sprague-Dawley Rat	Minute Volume	Complete reversal of respiratory depression. [1]	[1]

Clinical Efficacy of Oral CX1739 in Human Opioid-Induced Respiratory Depression

This table presents the effects of orally administered **CX1739** on remifentanil-induced respiratory depression in healthy volunteers from a Phase 2a clinical trial. The study utilized two models: REMI-BOLUS (acute overdose model) and REMI-INFUSION (steady-state opioid concentration model).[6][7][8]

CX1739 Dose (oral)	Opioid Used (Model)	Human Subjects	Key Respiratory Parameter	Observed Effect	Reference
300 mg	Remifentanil (REMI-INFUSION)	Healthy Volunteers	Respiratory Rate	Statistically significant antagonism of respiratory rate depression (p<0.005).[7][8]	[7][8]
600 mg	Remifentanil (REMI-INFUSION)	Healthy Volunteers	Respiratory Rate	No statistically significant antagonism of respiratory depression.[7][8]	[7][8]
900 mg	Remifentanil (REMI-INFUSION)	Healthy Volunteers	Respiratory Rate	Statistically significant antagonism of respiratory rate depression (p<0.001).[7][8]	[7][8]
300 mg, 600 mg, 900 mg	Remifentanil (REMI-BOLUS)	Healthy Volunteers	Time to recovery from respiratory depression	Did not prevent respiratory depression or improve time to recovery.[7][8]	[7][8]

Experimental Protocols

Preclinical Protocol: Intravenous CX1739 in a Rat Model of Opioid-Induced Respiratory Depression

This protocol outlines the methodology for assessing the efficacy of intravenous **CX1739** in reversing opioid-induced respiratory depression in rats.

1. Animal Model:

- Species: Male Sprague-Dawley rats.[1]
- Weight: 250-350 g.[1]
- Housing: Standard laboratory conditions with ad libitum access to food and water.
- Surgical Preparation: One day prior to the experiment, surgically implant two PE30 cannulas into the right jugular vein for remote intravenous drug administration.[9]

2. Materials and Reagents:

- **CX1739**
- Vehicle for **CX1739**: Due to limited solubility, a suggested vehicle is 0.9% NaCl (saline) with 33% hydroxypropyl- β -cyclodextrin (HPCD).[9] Prepare by bath sonication.
- Opioid Agonist: Alfentanil.
- Vehicle for Alfentanil: 0.9% NaCl (saline).
- Whole-body plethysmograph (e.g., Buxco).[1]
- Infusion pump.

3. Experimental Procedure:

- Acclimatization: On the day of the experiment, place the rat in the whole-body plethysmograph chamber for 1-2 hours to acclimatize.[9]

- Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable 20-minute period.[9]
- Induction of Respiratory Depression: Infuse alfentanil intravenously via one of the jugular cannulas at a rate of 250 µg/kg/20 min. This dose is intended to produce approximately a 50% depression in breathing.[9]
- **CX1739** Administration: After 20 minutes of alfentanil infusion, administer a bolus injection of **CX1739** (5, 10, or 20 mg/kg) or vehicle through the second jugular cannula.[9]
- Continued Monitoring: Continue the alfentanil infusion for a total of 60 minutes. After stopping the alfentanil infusion, continue to monitor the animal for an additional 20 minutes. [9]
- Data Analysis: Calculate minute volume (respiratory rate x tidal volume). Normalize the data to the baseline minute volume (set to 100%) and express changes as a percentage of baseline.[1]

Clinical Protocol: Intravenous **CX1739** in a Human Model of Opioid-Induced Respiratory Depression (Representative)

Disclaimer: A detailed, publicly available protocol for the intravenous administration of **CX1739** in a clinical study specifically for respiratory depression was not identified in the search results. The most relevant Phase 2a study utilized oral administration.[10][11][12] The following is a representative protocol constructed based on preclinical intravenous studies and general principles of clinical pharmacology studies for OIRD.

1. Study Design:

- A randomized, double-blind, placebo-controlled, dose-escalation study.
- Participants: Healthy adult male and female volunteers.
- Objective: To assess the safety, tolerability, and efficacy of intravenous **CX1739** in reversing remifentanil-induced respiratory depression.

2. Materials and Reagents:

- **CX1739** for intravenous administration (sterile, GMP-grade).
- Vehicle: A pharmaceutically acceptable vehicle for intravenous administration (e.g., sterile saline with a solubilizing agent if necessary).
- Opioid Agonist: Remifentanil for intravenous infusion.
- Respiratory monitoring equipment (e.g., impedance plethysmography, capnography, pulse oximetry).
- Infusion pumps.

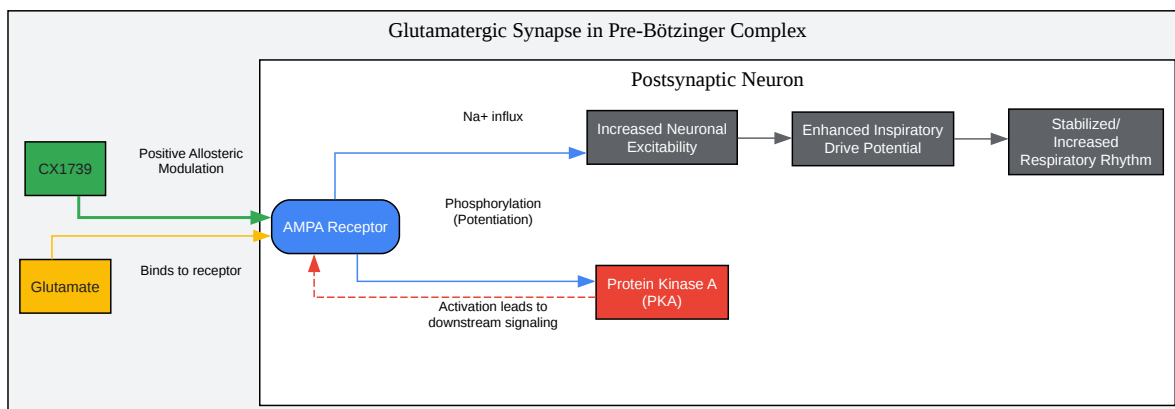
3. Experimental Procedure:

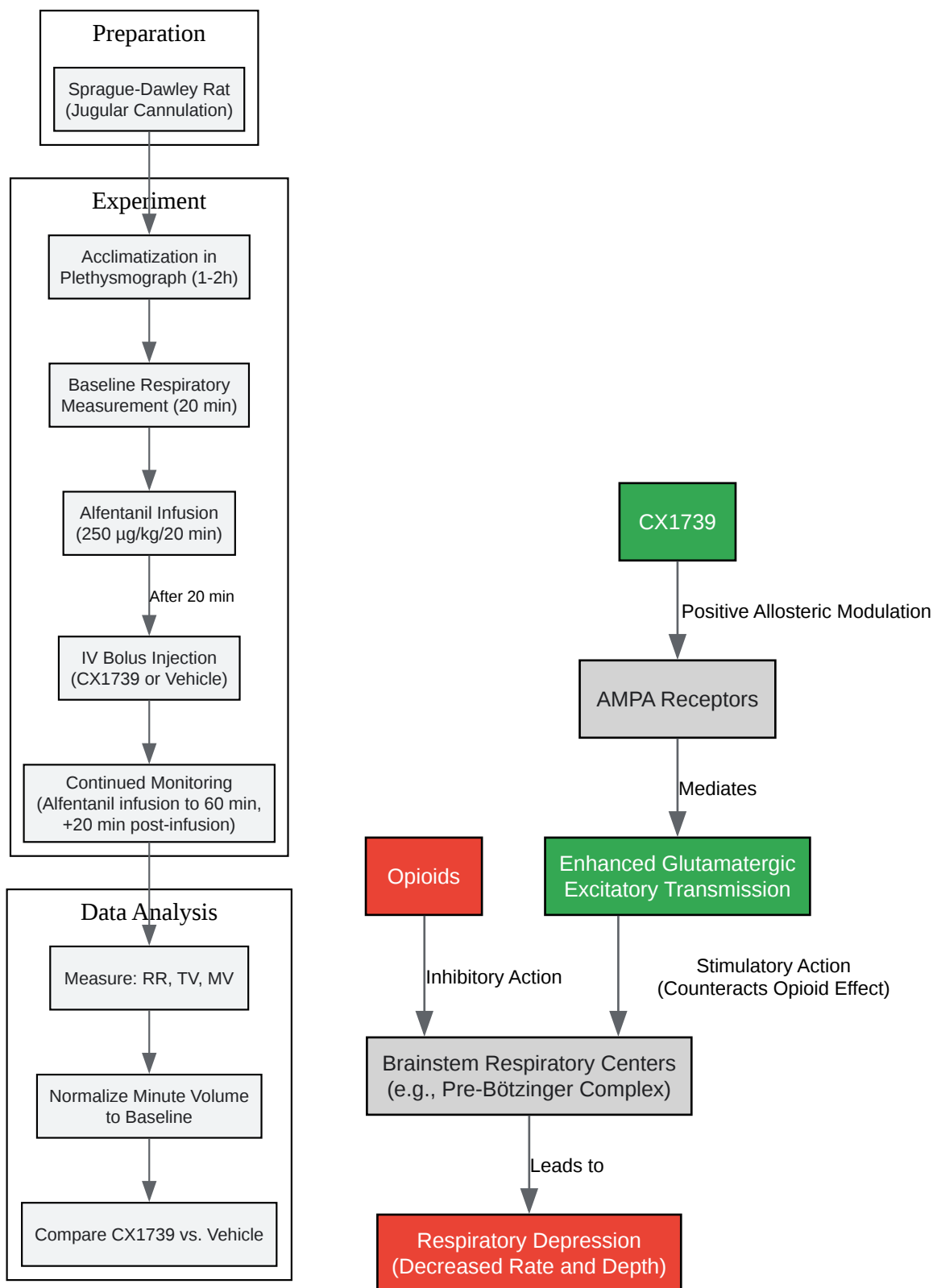
- Screening and Admission: Screen subjects for eligibility and admit them to the clinical research unit.
- Baseline Measurement: Establish a stable baseline of respiratory parameters for at least 30 minutes prior to any drug administration.
- **CX1739/Placebo** Administration: Administer a single intravenous dose of **CX1739** or placebo over a specified period (e.g., 15-30 minutes). Dose cohorts could start at a low dose and escalate after safety review (e.g., 50 mg, 100 mg, 200 mg).
- Induction of Respiratory Depression: Following the **CX1739**/placebo infusion, initiate a controlled intravenous infusion of remifentanil to induce a target level of respiratory depression (e.g., a 25-30% reduction in minute ventilation).
- Respiratory Monitoring: Continuously monitor respiratory rate, tidal volume, minute ventilation, end-tidal CO₂, and arterial oxygen saturation (SpO₂) throughout the remifentanil infusion.
- Safety Monitoring: Continuously monitor vital signs, electrocardiogram (ECG), and adverse events.

- Data Analysis: Compare the degree of respiratory depression and the recovery profile between the **CX1739** and placebo groups for each dose cohort.

Visualizations

Signaling Pathway of **CX1739** in Respiratory Neurons





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